Comparative Triple Reuptake Inhibition Potency Against 3,3-Dimethyl and 4-Unsubstituted Phenyl Analogs
No direct head-to-head data are available for 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine. The closest class-level evidence comes from a series of 3,3-disubstituted pyrrolidines reported by Bannwart et al. [1], where multiple analogs demonstrated low nanomolar potency at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Within that series, the nature of the 4-aryl substituent and the 3,3-dialkyl groups critically influenced both absolute potency and the balance of transporter inhibition. By extrapolation, the 3-fluorophenyl and 3,3-diethyl substitution pattern in the target compound is expected to produce a distinct transporter inhibition profile compared to the 3,3-dimethyl-4-phenyl or 3,3-diethyl-4-phenyl analogs, but no measured IC₅₀ values exist to quantify this difference.
| Evidence Dimension | SERT/NET/DAT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Various 3,3-disubstituted pyrrolidines in the Bannwart series achieved IC₅₀ values <100 nM at all three transporters |
| Quantified Difference | Not calculable; structural SAR suggests potential for differentiated transporter selectivity, but no target-specific data exist |
| Conditions | In vitro radioligand binding and functional uptake assays (literature class, not compound-specific) |
Why This Matters
Without compound-specific data, procurement for use as a triple reuptake inhibitor is unsupported; the compound remains a building block for SAR exploration rather than a validated pharmacological tool.
- [1] Bannwart LM, Carter DS, Cai HY, et al. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorg Med Chem Lett. 2008;18(23):6062-6066. doi:10.1016/j.bmcl.2008.10.025. View Source
